Product packaging for DFpLNH(Cat. No.:CAS No. 64309-01-9)

DFpLNH

Cat. No.: B1598852
CAS No.: 64309-01-9
M. Wt: 1365.2 g/mol
InChI Key: BCUMESVDMXHZRL-LLWSUDBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Difucosyllacto-N-hexaose I (LNDFH I), also known as the Lewis b (Le b ) hexasaccharide, is a neutral, di-fucosylated oligosaccharide naturally present in human milk . Its structure is characterized by a type 1 core (Galβ1-3GlcNAc) and is defined by the glycosidic linkage sequence Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc . This human milk oligosaccharide (HMO) is an essential tool for research in glycobiology and microbiology. It serves as a critical standard in analytical procedures, enabling the identification and quantification of complex carbohydrates through techniques such as capillary electrophoresis and liquid chromatography . A key area of investigation involves its function as a ligand for specific bacterial and viral adhesins, facilitating studies on host-pathogen interactions and microbial adhesion to mucosal surfaces . Research into its potential role as a prebiotic compound, influencing the composition of the gut microbiota, is also a significant field of study. To ensure experimental consistency, our product is provided as a characterized dry solid with a specified monoisotopic mass . For optimal stability, it should be stored at -20°C in the dark and is stable for five years in the dry state . This product is designated For Research Use Only. It is not intended for diagnostic procedures, human consumption, or animal consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H88N2O39 B1598852 DFpLNH CAS No. 64309-01-9

Properties

CAS No.

64309-01-9

Molecular Formula

C52H88N2O39

Molecular Weight

1365.2 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)88-40-21(10-60)85-47(24(54-15(4)63)43(40)91-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-46(23(53-14(3)62)42(41)90-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

BCUMESVDMXHZRL-LLWSUDBHSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

Other CAS No.

482638-98-2

physical_description

Solid

Origin of Product

United States

Preparation Methods

Chemoenzymatic Synthesis Strategy

Recent research highlights the first successful chemoenzymatic synthesis of lacto-N-hexaose (LNH), the core scaffold of Difucosyllacto-N-hexaose I, by combining chemical carbohydrate synthesis with selective enzymatic glycosylation.

  • Core tetrasaccharide synthesis: A tetrasaccharide core, GlcNH2β1→3(GlcNAcβ1→6)Galβ1→4Glc, is chemically synthesized as a key precursor.
  • Selective enzymatic glycosylation: Using glycosyltransferases with substrate-controlled specificity, galactosyl and fucosyl residues are selectively added to achieve the asymmetrically branched structure.
  • Fucosyltransferase specificity: The inherent substrate preferences of fucosyltransferases enable selective transfer of fucose moieties to desired sites, crucial for producing the difucosylated structure of Difucosyllacto-N-hexaose I.

Chemical Glycosylation Steps

The chemical synthesis involves multiple protection and deprotection steps to achieve regioselective glycosylation:

  • Regioselective protection: For example, dibutylstannylene derivatives are used to protect hydroxyl groups selectively, followed by para-methoxybenzyl (PMB) chloride introduction to protect the C3′-OH position.
  • Benzylation and ring opening: Subsequent benzylation protects remaining hydroxyl groups, and regioselective reductive ring opening of benzylidene acetals yields intermediates with free hydroxyl groups for further glycosylation.
  • Alternative protecting group strategies: Due to low yields in some steps, alternative routes using silyl protecting groups (e.g., triisopropylsilyl chloride) and acidic catalysis for ring opening have been developed to improve overall yield and scalability.

Enzymatic Extension and Final Assembly

  • Galactosyltransferase-catalyzed reactions: Enzymes such as Helicobacter pylori β1,4-galactosyltransferase (HP0826) and Escherichia coli β1,3-galactosyltransferase (WbgO) are employed to extend the glycan branches selectively.
  • Fucosylation: Fucosyltransferases catalyze the addition of fucose residues at specific positions, completing the difucosylated structure.
  • Reaction conditions: Typical enzymatic reactions are performed in buffered solutions (e.g., 30 mM Tris-HCl, pH 7.7) with cofactors such as UDP-Gal and manganese chloride, at 37°C with agitation for extended periods (e.g., 65 hours) to ensure completion.
  • Purification: Products are purified using C18 solid-phase extraction and size-exclusion chromatography to isolate the desired oligosaccharide with high purity and yield (up to 85% for the final product).

Industrial Production Considerations

  • Microbial fermentation: Industrial-scale production often uses genetically engineered microorganisms expressing the necessary glycosyltransferases to biosynthesize Difucosyllacto-N-hexaose I via fermentation.
  • Advantages: This method allows scalable, cost-effective production and avoids complex chemical synthesis steps.
  • Challenges: Controlling enzyme expression and ensuring product purity remain critical challenges.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Advantages Limitations Typical Yield
Chemical Synthesis Stepwise glycosylation with protecting groups Precise control of structure Labor-intensive, multiple protection steps Moderate (varies)
Enzymatic Synthesis Use of glycosyltransferases for sugar addition High specificity, mild conditions Limited by enzyme availability and specificity Moderate to high
Chemoenzymatic Synthesis Combination of chemical core synthesis and enzymatic extension Efficient synthesis of complex branched structures Requires optimization of both chemical and enzymatic steps High (up to 85%)
Microbial Fermentation Biosynthesis in genetically modified microbes Scalable, cost-effective Complex strain engineering, purification challenges Industrial scale

Summary of Research Findings

  • The chemoenzymatic approach reported by Ooi et al. (2022) represents a breakthrough in the synthesis of asymmetrically branched HMOs like Difucosyllacto-N-hexaose I, overcoming previous bottlenecks in selective branch elongation.
  • Selective enzymatic glycosylation exploits enzyme substrate specificity to achieve site-selective fucosylation and galactosylation, critical for the difucosylated structure.
  • Alternative protecting group strategies and reaction optimizations have significantly improved yields and scalability of chemical intermediates.
  • Enzymatic reactions require careful control of donor substrate concentrations to direct mono- or digalactosylation, influencing product distribution.
  • Industrial production leverages microbial fermentation with engineered glycosyltransferases, offering a practical route for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: : Difucosyllacto-N-hexaose I can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Research Implications and Challenges

  • Nomenclature Conflicts: Variants like DFLNH (a/b/c) share identical molecular formulas but differ in CAS numbers (e.g., 64396-27-6 vs. 98359-76-3), complicating structural validation .
  • Clinical Potential: DFLNH I’s role in allergy prevention is understudied compared to DSLNH, which shows inverse correlations with food allergies .
  • Synthetic Accessibility : DFLNH I’s branched structure poses synthesis challenges, unlike linear HMOs like 2′-FL, which are commercially scalable .

Biological Activity

Difucosyllacto-N-hexaose I (DFLNH) is a complex human milk oligosaccharide (HMO) characterized by its unique fucosylation patterns. It plays a significant role in various biological activities, particularly in supporting infant health and development. This article explores the biological activity of DFLNH, highlighting its composition, synthesis, and implications for neonatal health.

Chemical Structure and Composition

Difucosyllacto-N-hexaose I is composed of a core structure that includes two fucose residues attached to a lacto-N-hexaose backbone. The general structure can be represented as:

Galβ14(Fucα13)GlcNAcβ16[Galβ13(Fucα14)GlcNAcβ13]Galβ14Glc\text{Gal}\beta1-4\left(\text{Fuc}\alpha1-3\right)\text{GlcNAc}\beta1-6\left[\text{Gal}\beta1-3\left(\text{Fuc}\alpha1-4\right)\text{GlcNAc}\beta1-3\right]\text{Gal}\beta1-4\text{Glc}

This structure indicates the presence of both α(1,2) and α(1,3) fucosyl linkages, which are crucial for its biological functions .

Immune Modulation

DFLNH has been shown to influence the immune system positively. Research indicates that HMOs like DFLNH can promote the growth of beneficial gut bacteria while inhibiting pathogenic microorganisms. This prebiotic effect is vital for developing a healthy gut microbiome in infants, which is linked to improved immune responses .

Anti-inflammatory Properties

Studies have reported that DFLNH possesses anti-inflammatory properties. It may help reduce the incidence of gastrointestinal infections and inflammatory diseases in infants by modulating the immune response and promoting gut health . The presence of fucose residues is particularly important in these interactions, as they can bind to specific receptors on immune cells, enhancing their activity against pathogens .

Neurodevelopmental Benefits

Emerging evidence suggests that HMOs, including DFLNH, may play a role in neurodevelopment. They are believed to influence brain development through their effects on the gut-brain axis. By promoting a healthy microbiota, DFLNH may indirectly support cognitive functions and emotional well-being in early childhood .

Case Study 1: Maternal Diet Impact on HMO Composition

A study investigated the relationship between maternal dietary habits and the concentration of DFLNH in breast milk. It was found that higher maternal intake of certain nutrients correlated with increased levels of DFLNH, suggesting that diet can significantly influence HMO profiles .

NutrientDFLNH Concentration (μmol/mL)
Control Group93.7 ± 47.7
Probiotic Group62.0 ± 43.4

Case Study 2: HMO Variation and Infant Health Outcomes

In another longitudinal study involving Gambian infants, researchers found that higher concentrations of DFLNH were associated with reduced morbidity rates among infants. The study highlighted that specific HMOs could serve as biomarkers for infant health and development .

Table: Summary of Biological Activities of DFLNH

Activity TypeDescriptionReferences
Immune ModulationPromotes beneficial bacteria growth; inhibits pathogens
Anti-inflammatoryReduces inflammation; protects against gastrointestinal infections
NeurodevelopmentalSupports cognitive functions via gut-brain axis interaction

Q & A

Basic Research Questions

Q. What are the structural characteristics of Difucosyllacto-N-hexaose I, and how do they influence its biological function?

  • Methodological Answer : Structural analysis typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to resolve branching patterns and glycosidic linkages. For instance, NMR can distinguish α-2,4-linked fucose residues from other isomers, while tandem MS validates molecular weight and fragmentation patterns. Comparative studies with isomers (e.g., Difucosyllacto-N-hexaose II) highlight functional differences in receptor binding .
  • Key Data :

TechniqueApplicationExample Outcome
¹H-NMRLinkage analysisIdentifies α-2,4 vs. α-1,3 fucosylation
MALDI-TOFMolecular weightConfirms m/z 1135.4 [M+Na]⁺

Q. What experimental strategies are used to synthesize Difucosyllacto-N-hexaose I in vitro?

  • Methodological Answer : Enzymatic synthesis using recombinant fucosyltransferases (e.g., FUT3 or FUT5) is preferred for stereospecificity. Substrate specificity assays (e.g., HPLC monitoring of reaction kinetics) optimize enzyme selection. Chemoenzymatic approaches combine chemical protection of hydroxyl groups with enzymatic fucosylation to reduce side products .

Q. How is Difucosyllacto-N-hexaose I detected and quantified in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence labeling (e.g., 2-AB tagging) or MS-based quantification (MRM mode) achieves nM-level sensitivity. Calibration curves using synthetic standards ensure accuracy, while spike-recovery experiments validate matrix effects in complex fluids like milk or serum .

Advanced Research Questions

Q. How do structural isomers of Difucosyllacto-N-hexaose I (e.g., II or III) differ in their interaction with host-pathogen receptors?

  • Methodological Answer : Surface plasmon resonance (SPR) or glycan microarray screening compares binding affinities to lectins (e.g., DC-SIGN) or bacterial adhesins. For example, Difucosyllacto-N-hexaose I shows 3-fold higher binding to Helicobacter pylori BabA than isomer II, attributed to terminal fucose positioning .
  • Contradiction Alert : Some studies report inconsistent binding data due to variations in glycan presentation (solution vs. solid-phase assays), necessitating orthogonal validation via SPR and isothermal titration calorimetry (ITC) .

Q. What mechanisms underlie the role of Difucosyllacto-N-hexaose I in modulating intestinal microbiota composition?

  • Methodological Answer : In vitro fermentation models with fecal inocula track microbial shifts via 16S rRNA sequencing. Targeted metabolomics (GC-MS) quantify short-chain fatty acid production. Comparative studies using fucosidase inhibitors or knockout strains (e.g., Bifidobacterium ΔfucA) isolate host-microbe cross-talk mechanisms .

Q. How can contradictory data on the immunomodulatory effects of Difucosyllacto-N-hexaose I be resolved?

  • Methodological Answer : Discrepancies often arise from cell-type-specific responses (e.g., dendritic cells vs. macrophages) or dosage effects. Dose-response curves (0.1–100 µg/mL) and transcriptomic profiling (RNA-seq) clarify thresholds for pro- vs. anti-inflammatory outcomes. Meta-analyses of public datasets (e.g., GEO) identify confounding variables like donor health status .

Q. What challenges exist in analyzing Difucosyllacto-N-hexaose I in vivo, and how are they addressed?

  • Methodological Answer : Low endogenous abundance requires isotopic labeling (¹³C-glucose tracing) for tracking in animal models. Tissue-specific extraction protocols (e.g., chloroform/methanol/water partitioning) minimize lipid interference. Advanced imaging (MALDI-IMS) localizes glycan distribution in mucosal tissues with 50 µm resolution .

Methodological Considerations

  • Data Reproducibility : Ensure synthetic standards are characterized via ≥2 orthogonal techniques (e.g., NMR + MS) to confirm purity .
  • Ethical Compliance : For human milk studies, obtain IRB approval and document donor consent .
  • Statistical Rigor : Use multivariate analysis (PCA or PLS-DA) to differentiate biological variation from technical noise in glycomics datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.